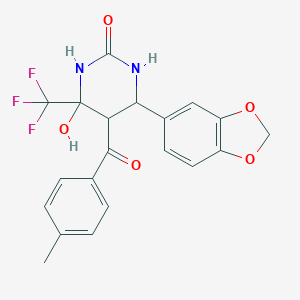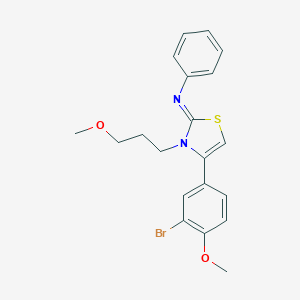![molecular formula C7H9N3O3S B257727 methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the triazine family, which is known for its diverse chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate varies depending on its application. In cancer treatment, this compound inhibits the activity of enzymes involved in the cell cycle, leading to the arrest of cell growth and induction of apoptosis. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits the activity of photosynthesis by disrupting the electron transport chain in plants.
Biochemical and Physiological Effects:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects depending on its concentration and application. In cancer treatment, this compound induces apoptosis and inhibits cell growth. In herbicide application, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate inhibits photosynthesis and leads to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has several advantages for lab experiments, including its high purity, low cost, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the study of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate. In medicine, further studies are needed to determine the efficacy and safety of this compound in the treatment of cancer. In agriculture, research is needed to optimize the use of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate as a herbicide and minimize its impact on the environment. In industry, this compound can be explored as a precursor for the synthesis of other chemicals with potential applications in various fields.
Conclusion:
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate is a versatile chemical compound with potential applications in medicine, agriculture, and industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate in various fields and optimize its use.
Méthodes De Synthèse
The synthesis of methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 6-methyl-5-oxo-1,2,4-triazine in the presence of a catalyst. This method is simple, cost-effective, and yields high purity of the product.
Applications De Recherche Scientifique
Methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis. In agriculture, methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate has been used as a herbicide, as it inhibits the activity of photosynthesis in plants. In industry, this compound has been used as a precursor for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals.
Propriétés
Nom du produit |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
|---|---|
Formule moléculaire |
C7H9N3O3S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-4-6(12)8-7(10-9-4)14-3-5(11)13-2/h3H2,1-2H3,(H,8,10,12) |
Clé InChI |
OXYFBSBUJKLAPM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)SCC(=O)OC |
SMILES |
CC1=NNC(=NC1=O)SCC(=O)OC |
SMILES canonique |
CC1=NNC(=NC1=O)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)



![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)
